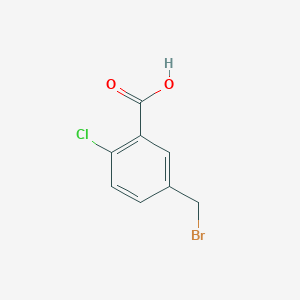

5-(Bromomethyl)-2-chlorobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFJIITZHYWVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromomethyl 2 Chlorobenzoic Acid

Established Reaction Pathways and Process Optimization

The synthesis of 5-(bromomethyl)-2-chlorobenzoic acid is centered around efficient and selective chemical transformations. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Targeted Bromination Strategies for Aromatic Methyl Groups

A primary route to this compound involves the selective bromination of the methyl group of 2-chloro-5-methylbenzoic acid. This transformation requires conditions that favor benzylic halogenation over electrophilic aromatic substitution.

Radical halogenation is a well-established method for the selective bromination of benzylic positions. This approach typically utilizes a radical initiator and a source of bromine radicals. A common reagent for this purpose is N-bromosuccinimide (NBS), which allows for a controlled concentration of bromine in the reaction mixture, minimizing side reactions. The reaction is typically initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical irradiation. researchgate.net

The general mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group of 2-chloro-5-methylbenzoic acid to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired this compound and a succinimidyl radical. The succinimidyl radical can then react with HBr, generated in a side reaction, to regenerate a bromine radical, thus propagating the chain reaction.

| Reagent/Condition | Role |

| 2-chloro-5-methylbenzoic acid | Starting material |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Azobisisobutyronitrile (AIBN) | Radical initiator |

| Photochemical irradiation | Alternative radical initiation |

Achieving high regioselectivity and yield in the bromination of 2-chloro-5-methylbenzoic acid is crucial for an efficient synthesis. The benzylic position is inherently more reactive towards radical halogenation than the aromatic ring, which helps in directing the substitution to the methyl group. However, the formation of byproducts, such as dibrominated species or products of aromatic bromination, can occur.

The choice of solvent plays a significant role in modulating the reaction's selectivity and efficiency. Studies on the radical bromination of a similar compound, 2,5-dimethyl benzoic acid, have shown that various solvents can be employed. researchgate.net Non-polar solvents are often preferred for radical reactions. The reaction conditions, including the stoichiometry of the reactants and the reaction temperature, must be carefully controlled to maximize the yield of the desired monobrominated product. For instance, using a slight excess of the starting material relative to NBS can help to minimize the formation of dibrominated byproducts.

| Solvent | Potential Effect on Radical Bromination |

| Carbon tetrachloride | Traditional solvent, effective but has environmental concerns |

| Acetonitrile | Polar aprotic solvent |

| o-Dichlorobenzene | High-boiling aromatic solvent |

| Benzene (B151609) | Non-polar aromatic solvent |

Functional Group Interconversions on Chlorinated Benzoic Acid Precursors

An alternative strategy for the synthesis of this compound involves the preparation of a precursor molecule containing the 5-(bromomethyl)-2-chlorophenyl moiety, followed by the conversion of another functional group into the carboxylic acid.

The hydrolysis of a nitrile group offers a robust method for the introduction of a carboxylic acid function. In this approach, a precursor such as 5-(bromomethyl)-2-chlorobenzonitrile (B2494295) would be subjected to hydrolysis to yield the target compound. The hydrolysis can be carried out under either acidic or basic conditions. askfilo.com

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves the reaction of the nitrile with a strong base, such as sodium hydroxide, to form a carboxylate salt. google.com Subsequent acidification of the reaction mixture liberates the free carboxylic acid. This method is often preferred for its generally milder conditions and high yields.

| Condition | Reactants | Products |

| Acidic Hydrolysis | 5-(bromomethyl)-2-chlorobenzonitrile, H₂O, H⁺ | This compound, NH₄⁺ |

| Basic Hydrolysis | 5-(bromomethyl)-2-chlorobenzonitrile, OH⁻, H₂O | 5-(bromomethyl)-2-chlorobenzoate, NH₃ |

The hydrolysis of a benzotrichloride (B165768) derivative is another viable route to a benzoic acid. In the context of synthesizing this compound, a suitable precursor would be 1-chloro-4-(bromomethyl)-2-(trichloromethyl)benzene. The hydrolysis of the trichloromethyl group to a carboxylic acid can be achieved under acidic conditions. google.com

This reaction typically involves heating the benzotrichloride derivative with an aqueous acid. The mechanism proceeds through a series of nucleophilic substitution reactions, where water molecules replace the chlorine atoms on the benzylic carbon. The resulting geminal triol is unstable and readily eliminates water to form the carboxylic acid. This method is particularly useful when the corresponding benzotrichloride is readily accessible. A patent for the synthesis of the related 5-bromo-2-chlorobenzoic acid describes the hydrolysis of 2-chloro-5-bromobenzotrichloride in an acid medium to obtain the final product with a yield of over 95%. google.com

| Precursor | Reaction | Product |

| 1-chloro-4-(bromomethyl)-2-(trichloromethyl)benzene | Acid-catalyzed hydrolysis | This compound |

Diazotization-Chlorination and Subsequent Hydrolysis Routes

A significant pathway to 5-bromo-2-chlorobenzoic acid involves a multi-step process starting from a 5-bromo-2-aminobenzoic acid derivative. This method leverages the Sandmeyer reaction, a well-established transformation in organic synthesis, to replace an amino group with a chloro group via a diazonium salt intermediate. The final step involves hydrolysis to yield the desired carboxylic acid. wipo.intgoogle.com This route is noted for producing a product with few isomer impurities, high reaction yield, and good purity, making it suitable for industrial production. wipo.intgoogle.com

The choice of the initial precursor is critical for the success of this synthetic route. The process typically begins with derivatives of 5-bromo-2-aminobenzoic acid, such as its esters. google.com For instance, ethyl 5-bromo-2-aminobenzoate and benzyl (B1604629) 5-bromo-2-aminobenzoate have been successfully utilized as starting materials. epo.org These precursors are synthesized by the bromination of the corresponding 2-aminobenzoate (B8764639) esters. For example, ethyl 2-aminobenzoate can be brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) to produce ethyl 5-bromo-2-aminobenzoate with high purity (99.1%). epo.org Similarly, benzyl 2-aminobenzoate can be brominated with elemental bromine in DMF. epo.org The use of these ester derivatives facilitates the subsequent diazotization and chlorination steps.

Direct Bromination of 2-Chlorobenzoic Acid Systems

An alternative and more direct approach to synthesizing 5-bromo-2-chlorobenzoic acid is the electrophilic aromatic substitution of 2-chlorobenzoic acid. google.comgoogle.com This method involves a monobromination reaction, typically using N-bromosuccinimide (NBS) in a sulfuric acid system. google.comgoogle.com While this route is more direct, the primary challenge lies in controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer over other potential isomers, principally 4-bromo-2-chlorobenzoic acid. google.compatsnap.com

The key to achieving high selectivity in the direct bromination of 2-chlorobenzoic acid is the use of specific catalysts. The substituents on the benzene ring (chloro and carboxylic acid groups) direct incoming electrophiles to specific positions. The chloro group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a mixture of products. However, research has shown that adding certain catalysts can significantly influence the position of bromination. google.comgoogle.com

Patented methods describe the use of sulfur-containing salts with reducing properties, such as sodium sulfide, sodium sulfite, and potassium sulfide, as catalysts. google.comgoogle.com These catalysts are believed to inhibit the formation of the undesired 4-bromo isomer by influencing the position of an intermediate sulfonation on the aromatic ring, which in turn directs the bromination to the 5-position. google.com The molar ratio of 2-chlorobenzoic acid to NBS and the catalyst is a critical parameter to optimize for maximum selectivity. google.com

| Catalyst | Effect on Selectivity | Reference |

|---|---|---|

| Sodium Sulfide | Inhibits formation of 4-bromo isomer, increasing yield of 5-bromo isomer. | google.com |

| Sodium Sulfite | Inhibits formation of 4-bromo isomer, increasing yield of 5-bromo isomer. | google.com |

| Potassium Sulfide | Inhibits formation of 4-bromo isomer, increasing yield of 5-bromo isomer. | google.com |

| Iron Powder / Iron(III) Halides | Common Lewis acid catalysts for general electrophilic aromatic bromination. |

The primary isomeric by-product in the direct bromination of 2-chlorobenzoic acid is 4-bromo-2-chlorobenzoic acid. google.compatsnap.com This impurity has similar polarity to the desired 5-bromo product, making its removal by conventional methods like recrystallization difficult and often requiring repeated purifications. patsnap.com

The addition of the aforementioned sulfur-containing catalysts effectively suppresses the generation of the 4-bromo isomer. google.comgoogle.com By employing these catalytic systems, a high purity of over 99.5% for 5-bromo-2-chlorobenzoic acid can be achieved after a single refining step, with yields reaching up to 85%. google.com This represents a significant process advantage, simplifying purification, reducing costs, and making the direct bromination route a viable and efficient method for industrial-scale production. google.com

Advanced Synthetic Approaches and Process Intensification

Advances in the synthesis of 5-bromo-2-chlorobenzoic acid focus on improving efficiency, safety, and environmental friendliness, particularly for large-scale industrial production. One approach involves protecting the carboxylic acid group of 2-chlorobenzoic acid before bromination. For example, a patented method describes a multi-step process involving chlorination, acylation, and cyclization to create a protected intermediate. This intermediate is then brominated and subsequently hydrolyzed to yield 5-bromo-2-chlorobenzoic acid. This strategy reports mild reaction conditions and achieves high yields (≥75%) and purities (≥99%), which are significantly higher than some existing methods. patsnap.com

Another area of process intensification is the development of one-pot synthesis methods. For the diazotization-chlorination route, conducting the diazotization and subsequent chlorination in a single reaction vessel without isolating the diazonium salt intermediate streamlines the process, reduces handling of potentially unstable intermediates, and minimizes solvent waste. epo.org Furthermore, optimizing reaction parameters, such as the molar ratios of reagents and catalysts in the direct bromination method, is a continuous effort to maximize yield and product purity while minimizing reaction time and cost. google.comgoogle.com These advanced approaches are critical for developing practical, scalable, and cost-effective manufacturing processes for this important pharmaceutical intermediate. thieme-connect.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rasayanjournal.co.in The application of microwave energy to the benzylic bromination of 2-chloro-5-methylbenzoic acid can overcome the thermal inertia of conventional heating, leading to rapid and uniform heating of the reaction mixture. This can lead to a more efficient generation of radical species, thereby accelerating the rate-limiting initiation and propagation steps of the bromination reaction.

Research into similar benzylic brominations has shown that microwave irradiation can significantly shorten reaction times from hours to mere minutes. ajrconline.org While a specific protocol for this compound is not detailed, a hypothetical comparison illustrates the potential advantages.

Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Benzylic Bromination

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (Hypothetical) |

| Starting Material | 2-chloro-5-methylbenzoic acid | 2-chloro-5-methylbenzoic acid |

| Reagents | NBS, AIBN | NBS, AIBN |

| Solvent | Dichlorobenzene | Dichlorobenzene |

| Reaction Time | 8-12 hours | 10-20 minutes |

| Temperature | 80 °C (Reflux) | 100 °C |

| Hypothetical Yield | 75-85% | >90% |

| Key Advantage | Established method | Rapid reaction, potentially higher yield & purity |

Note: Data for microwave-assisted synthesis is illustrative and based on general principles of MAOS applied to similar transformations.

The key benefit of a microwave-assisted protocol lies in its ability to rapidly screen reaction conditions and accelerate the synthesis process, which is particularly valuable in research and development settings.

Flow Chemistry and High-Throughput Experimentation in Route Scouting

Flow chemistry and High-Throughput Experimentation (HTE) are powerful tools for rapidly optimizing reaction conditions and exploring synthetic routes. In the context of synthesizing this compound, these techniques offer a systematic approach to overcoming common challenges in radical brominations, such as byproduct formation (e.g., dibromination) and ensuring reaction safety.

Flow Chemistry: Performing the benzylic bromination in a continuous flow reactor provides significant advantages in terms of safety and control. Radical reactions can be highly exothermic, and flow chemistry allows for superior heat management due to the high surface-area-to-volume ratio of the reactor. This precise temperature control can minimize the formation of thermal byproducts. Furthermore, unstable intermediates generated in situ are immediately consumed in the next reaction segment, reducing the risk of decomposition.

High-Throughput Experimentation (HTE): HTE involves running a large number of experiments in parallel on a small scale to quickly screen a wide range of variables. mdpi.com For the synthesis of this compound, an HTE platform could be employed to systematically screen parameters such as solvents, radical initiators, concentrations, and temperatures. This approach allows for the rapid identification of optimal conditions that maximize yield and selectivity, which would be time-consuming and resource-intensive using traditional one-at-a-time experimentation.

Table 2: Hypothetical High-Throughput Experimentation (HTE) Plate Design for Benzylic Bromination

| Well | Solvent | Initiator (0.1 eq) | Temp (°C) | Hypothetical Outcome (Yield %) |

| A1 | Acetonitrile | AIBN | 70 | 85% |

| A2 | Acetonitrile | Benzoyl Peroxide | 70 | 82% |

| A3 | Acetonitrile | AIBN | 80 | 91% |

| A4 | Acetonitrile | Benzoyl Peroxide | 80 | 88% |

| B1 | Dichlorobenzene | AIBN | 70 | 78% |

| B2 | Dichlorobenzene | Benzoyl Peroxide | 70 | 75% |

| B3 | Dichlorobenzene | AIBN | 80 | 89% |

| B4 | Dichlorobenzene | Benzoyl Peroxide | 80 | 86% |

Note: This table is a simplified, illustrative example of an HTE screen to optimize reaction conditions.

By combining HTE for initial screening with flow chemistry for scale-up, a highly efficient and safe process for the synthesis of this compound can be developed.

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. mdpi.com The traditional Wohl-Ziegler bromination, a classic method for this type of transformation, often utilizes hazardous solvents like carbon tetrachloride (CCl4), which is a potent ozone-depleting substance and is now banned for most uses. koreascience.kr

A primary green improvement is the replacement of such hazardous solvents. Research on similar benzylic brominations has identified several less toxic alternatives. researchgate.net

Safer Solvents: The choice of solvent is a critical aspect of green chemistry. Instead of carbon tetrachloride, solvents like acetonitrile, ethyl acetate, or 1,2-dichlorobenzene (B45396) can be used. koreascience.krresearchgate.net While 1,2-dichlorobenzene is still a chlorinated solvent, it is considered less toxic and is not an ozone-depleting substance. Water has also been explored as a solvent for some radical brominations, representing an ideal green option. researchgate.net

Atom Economy: The reaction using NBS is inherently atom-efficient, as the primary byproduct is succinimide (B58015), which can potentially be recovered and recycled. The goal is to maximize the incorporation of atoms from the reactants into the final product.

Energy Efficiency: As discussed previously, microwave-assisted synthesis can significantly reduce reaction times and, consequently, energy consumption compared to prolonged heating with conventional methods. rasayanjournal.co.in Photochemical initiation, using light (hν) instead of thermal initiators like AIBN, can also be a more energy-efficient approach, sometimes allowing reactions to proceed at room temperature. researchgate.net

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Traditional Approach (Wohl-Ziegler) | Greener Alternative |

| Solvent Choice | Carbon Tetrachloride (Toxic, ODS) | Acetonitrile, Ethyl Acetate, Water |

| Energy Efficiency | Conventional heating (hours) | Microwave irradiation (minutes) or Photochemical initiation |

| Waste Prevention | Use of hazardous solvent leads to toxic waste | Use of recyclable solvents; potential to recycle succinimide byproduct |

By consciously selecting safer solvents and employing energy-efficient technologies, the synthesis of this compound can be aligned with the principles of sustainable chemistry.

Spectroscopic and Advanced Structural Elucidation of 5 Bromomethyl 2 Chlorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, enabling the verification of the molecular structure.

The ¹H NMR spectrum of 5-(bromomethyl)-2-chlorobenzoic acid is expected to display distinct signals corresponding to the different types of protons in the molecule: three aromatic protons, two aliphatic protons of the bromomethyl group, and one acidic proton from the carboxylic acid group.

The aromatic region would feature signals for the protons at positions 3, 4, and 6 of the benzene (B151609) ring. Due to the influence of the electron-withdrawing chloro, carboxylic acid, and bromomethyl substituents, these protons would be deshielded and resonate at relatively high chemical shifts (downfield). asianjournalofphysics.comnih.gov The proton at position 6 (H-6), being ortho to the carboxylic acid group, is expected to appear as a doublet. The H-4 proton would likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling). The H-3 proton, adjacent to the chloro substituent, would present as a doublet.

The aliphatic protons of the bromomethyl (-CH₂Br) group are anticipated to produce a singlet in the spectrum, as there are no adjacent protons to cause spin-spin splitting. Its position would be downfield compared to a simple methyl group due to the deshielding effect of the adjacent bromine atom. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a very high chemical shift, a characteristic feature of acidic protons. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Ar-H (H-6) | 7.8 - 8.1 | Doublet (d) |

| Ar-H (H-4) | 7.5 - 7.7 | Doublet of Doublets (dd) |

| Ar-H (H-3) | 7.3 - 7.5 | Doublet (d) |

The carbon of the carboxylic acid group (-COOH) is expected to resonate at the lowest field (highest ppm value), typically in the range of 165-175 ppm. oregonstate.edu The six aromatic carbons will appear in the characteristic range of 120-145 ppm. The carbons directly bonded to the chloro (C-2), carboxylic acid (C-1), and bromomethyl (C-5) groups will have their chemical shifts significantly influenced by these substituents. For instance, the carbon bearing the chlorine atom (C-2) is expected to be downfield relative to unsubstituted benzene carbons. oregonstate.educhemicalbook.com The aliphatic carbon of the bromomethyl (-CH₂Br) group will appear at a much higher field (lower ppm value), typically in the 30-40 ppm range. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH (C-7) | 168 - 172 |

| Ar-C -COOH (C-1) | 133 - 136 |

| Ar-C -Cl (C-2) | 131 - 134 |

| Ar-C H (C-3) | 128 - 131 |

| Ar-C H (C-4) | 130 - 133 |

| Ar-C -CH₂Br (C-5) | 138 - 142 |

| Ar-C H (C-6) | 129 - 132 |

For more complex derivatives of this compound, such as an ester or an amide, two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For a derivative, COSY would show correlations between the adjacent aromatic protons (H-3, H-4, and H-6), confirming their positions relative to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons to their directly attached carbons. It would definitively link the ¹H signals of the aromatic and bromomethyl protons to their corresponding ¹³C signals, confirming the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds). Key correlations would include the protons of the bromomethyl group (-CH₂) showing a cross-peak to the aromatic carbons C-4, C-5, and C-6. Likewise, the aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular skeleton and confirm the substitution pattern. For an ester derivative, the protons of the alkoxy group would show an HMBC correlation to the carbonyl carbon, confirming the ester linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. measurlabs.comcolorado.eduucr.edu For this compound, with the molecular formula C₈H₆BrClO₂, HRMS would be able to confirm this composition. The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the elemental formula.

Table 3: Predicted HRMS Data for this compound (C₈H₆BrClO₂)

| Isotopologue | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| C₈H₆⁷⁹Br³⁵ClO₂ | 247.92397 | 100.0 |

| C₈H₆⁸¹Br³⁵ClO₂ | 249.92192 | 97.7 |

| C₈H₆⁷⁹Br³⁷ClO₂ | 249.92100 | 32.5 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides valuable insights into the molecular structure. nih.govresearchgate.net The fragmentation of this compound would likely proceed through several key pathways. libretexts.org

A primary fragmentation event for benzylic bromides is the loss of the bromine radical (Br•), leading to the formation of a stable benzyl (B1604629) cation. ucla.edublogspot.com For the parent compound, this would result in a fragment ion corresponding to the loss of a bromine atom. Another common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH) or the entire carboxyl group as COOH• or through decarboxylation (loss of CO₂). libretexts.orgpharmacy180.comfu-berlin.de

Table 4: Plausible MS/MS Fragmentation Pathways for [M-H]⁻ Ion of this compound

| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 247.9 | Br• | 168.0 | 2-chloro-5-methyl-benzoate anion |

| 247.9 | CO₂ | 203.9 | 4-bromo-2-chlorotoluene anion |

| 247.9 | HBr | 167.0 | 2-chloro-5-dehydro-methylbenzoate anion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its key structural features. The carboxylic acid group would be prominently indicated by a broad O-H stretching vibration, typically observed in the range of 3300 to 2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties.

Another key indicator of the carboxylic acid is the strong absorption band due to the carbonyl (C=O) stretching vibration, which for an aromatic carboxylic acid like this, is expected to appear in the region of 1700 to 1680 cm⁻¹. The spectrum would also exhibit C-O stretching vibrations between 1320 and 1210 cm⁻¹.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring would give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹).

Furthermore, the halogen substituents would also produce distinct signals. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region. The C-Br stretching vibration from the bromomethyl group would be expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The CH₂ group in the bromomethyl substituent would show stretching vibrations around 2950-2850 cm⁻¹ and bending (scissoring) vibrations near 1450 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alkyl Halide | C-Br Stretch | 600 - 500 |

| Aryl Halide | C-Cl Stretch | 800 - 600 |

| Methylene | C-H Stretch | 2950 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions arising from the substituted benzene ring. Aromatic compounds typically exhibit two main absorption bands: the E-band (or E₂-band) and the B-band.

The E-band, resulting from π → π* transitions within the benzene ring, is expected to appear at a shorter wavelength, likely below 220 nm. The B-band, also a π → π* transition but of lower energy, would be observed at a longer wavelength, typically around 250-290 nm. The presence of substituents on the benzene ring—the carboxylic acid, the chloro group, and the bromomethyl group—would cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) for these bands compared to unsubstituted benzene.

The carboxylic acid group, being an electron-withdrawing group, and the halogen atoms, with their lone pairs of electrons, would influence the energy of the molecular orbitals and thus the wavelengths of these electronic transitions. It is also possible to observe a weak absorption at a longer wavelength due to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen in the carboxylic acid group.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Chromophore | Expected λmax (nm) |

| π → π* (E-band) | Aromatic Ring | < 220 |

| π → π* (B-band) | Aromatic Ring | 250 - 290 |

| n → π* | Carbonyl | > 300 (weak) |

X-Ray Crystallography for Solid-State Structure Determination (if applicable)

For this compound, a crystallographic study would reveal the planarity of the benzoic acid moiety and the orientation of the carboxylic acid and bromomethyl groups relative to the aromatic ring. It would also provide precise measurements of the C-Cl and C-Br bond lengths.

Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions that govern the solid-state structure. A key feature would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids in the solid state. The chlorine and bromine atoms might also participate in halogen bonding or other non-covalent interactions, further influencing the crystal lattice. The data obtained would include the crystal system, space group, and unit cell dimensions.

Computational and Theoretical Investigations of 5 Bromomethyl 2 Chlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. These computational methods can provide insights into molecular geometry, electronic structure, and spectroscopic characteristics that may be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. In a typical DFT study, the molecule's geometry is optimized to find the lowest energy conformation. For a molecule like 5-(Bromomethyl)-2-chlorobenzoic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.74 | - | - |

| C-Br | 1.95 | - | - |

| C=O | 1.21 | O=C-O | 122 |

| C-O | 1.35 | C-C-Cl | 119 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific computational studies on this compound are required for accurate data.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are also employed to predict various spectroscopic parameters. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. This is achieved by calculating the isotropic shielding constants of the nuclei in the optimized molecular structure. These predicted shifts can then be compared with experimental NMR data to aid in signal assignment.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each band can be assigned to a specific molecular motion, such as stretching or bending of bonds. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Vis spectrum. This analysis provides information about the electronic energy levels and can help in understanding the molecule's color and photochemical properties. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (COOH) | ~11-13 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~165-175 ppm |

| IR | Vibrational Frequency (C=O stretch) | ~1700-1750 cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for similar compounds. Specific computational studies on this compound are required for accurate data.

Reactivity and Mechanism Studies

Computational chemistry also provides powerful tools to investigate the reactivity of molecules and the mechanisms of chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. numberanalytics.com A large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, FMO analysis could predict its susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites. walisongo.ac.idijraset.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are electron-deficient and prone to nucleophilic attack. numberanalytics.com For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the chlorine atom, while the hydrogen of the carboxylic acid and the hydrogens of the bromomethyl group would exhibit positive potential.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the entire pathway of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate of the reaction can be predicted. For a reaction involving this compound, such modeling could elucidate the step-by-step mechanism of, for example, a nucleophilic substitution at the bromomethyl group.

Conformational Analysis and Intermolecular Interactions

Computational chemistry provides powerful tools for investigating the three-dimensional structure and interaction patterns of molecules like this compound. The conformational landscape of this molecule is primarily defined by the rotational freedom around key single bonds: the bond connecting the carboxylic acid group to the benzene (B151609) ring and the bond connecting the bromomethyl group to the ring.

Theoretical studies on analogous substituted benzoic acids, particularly those with ortho-substituents, offer significant insight. mdpi.comresearchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. researchgate.net For the carboxylic acid group, two principal planar arrangements relative to the benzene ring are considered: cis and trans. These conformers are defined by the O=C-O-H dihedral angle. However, the presence of the ortho-chlorine atom introduces significant steric and electrostatic repulsion with the carboxylic acid group. This interaction typically forces the carboxylic group to rotate out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. mdpi.com

Detailed investigations on 2-chlorobenzoic acid reveal a complex potential energy profile with multiple minima corresponding to different rotational angles of the carboxylic group. researchgate.net For this compound, at least two stable conformers related to the carboxylic group's orientation are expected. The bromomethyl substituent at the 5-position is less likely to cause significant steric hindrance to the carboxylic group, but its own rotation around the C(ring)-C(methyl) bond introduces additional possible conformations.

The relative energies and defining dihedral angles of the likely stable conformers can be estimated through computational modeling. The table below presents hypothetical but plausible data for the two primary conformers of this compound, based on published calculations for 2-chlorobenzoic acid. researchgate.net

| Conformer | Relative Energy (kJ·mol⁻¹) | C2-C1-C(O)-O Dihedral Angle (°) | O=C-O-H Dihedral Angle (°) | Description |

|---|---|---|---|---|

| Conformer I (trans-like) | 0.00 | ~140° | ~180° | The most stable conformer where the carboxylic acid proton points away from the carbonyl oxygen. The group is twisted significantly out-of-plane due to the ortho-chlorine. |

| Conformer II (cis-like) | ~2.8 | ~30° | ~0° | A less stable conformer where the carboxylic acid proton is oriented toward the carbonyl oxygen. This form is also non-planar with the benzene ring. |

In the solid state, the behavior of this compound is governed by a network of intermolecular interactions. The most dominant of these is the formation of hydrogen-bonded dimers. researchgate.net The carboxylic acid groups of two molecules typically form a centrosymmetric pair of strong O—H···O hydrogen bonds, a characteristic interaction for carboxylic acids. researchgate.net

Beyond hydrogen bonding, halogen bonds are also anticipated to play a role in its crystal packing. nih.gov Both the chlorine and bromine atoms possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen atom. This allows them to act as electrophilic species and interact favorably with nucleophiles like the carbonyl oxygen of a neighboring molecule. nih.gov Other, weaker interactions such as C-H···O contacts and π-π stacking of the aromatic rings further stabilize the crystal structure. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these diverse intermolecular contacts. researchgate.net In different solvents, the formation of hydrogen-bonded dimers can be inhibited in favor of interactions with solvent molecules, particularly in polar solvents capable of acting as hydrogen bond acceptors. ucl.ac.uk

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives (focused on non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build a mathematical correlation between the chemical structure of a series of compounds and their measured activity. nih.gov These models are instrumental in designing new molecules with enhanced properties for specific applications. For derivatives of this compound, QSAR models could be developed for various non-clinical purposes, such as designing novel herbicides or antifungal agents, given that chloro-substituted benzoic acids are known precursors for pesticides. mdpi.comresearchgate.net

A hypothetical QSAR study would begin with the synthesis and activity testing of a library of derivatives. Modifications could be introduced at several positions, such as replacing the bromine atom, altering the carboxylic acid to an ester or amide, or adding further substituents to the benzene ring.

Next, a set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each derivative. Based on published QSAR studies of other benzoic acid derivatives, key descriptors would likely include: nih.govresearchgate.net

Hydrophobicity descriptors (e.g., LogP): These quantify the molecule's partitioning between an oily and an aqueous phase, which is critical for its ability to cross biological membranes.

Electronic descriptors (e.g., Hammett constants, partial atomic charges): These describe the electron-withdrawing or electron-donating nature of substituents, which influences molecular interactions and reactivity.

Steric and Topological descriptors (e.g., Molar Refractivity, Kier's shape indices): These relate to the size, shape, and branching of the molecule, which can affect how it fits into a target binding site. nih.gov

Using statistical methods like multiple linear regression (MLR), a QSAR equation is generated. The following table and equation represent a hypothetical model for a series of derivatives designed as fungal enzyme inhibitors.

| Derivative (R-group at position 4) | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) | Activity (pIC₅₀) |

|---|---|---|---|---|

| -H | 3.10 | 51.3 | 0.00 | 4.5 |

| -F | 3.24 | 51.2 | 0.06 | 4.8 |

| -Cl | 3.81 | 56.3 | 0.23 | 5.3 |

| -CH₃ | 3.56 | 55.9 | -0.17 | 4.9 |

| -NO₂ | 3.03 | 57.0 | 0.78 | 5.9 |

A possible resulting QSAR equation could be: pIC₅₀ = 0.85 * LogP - 0.05 * MR + 1.5 * σ + 2.50

The interpretation of this hypothetical model suggests that inhibitory activity is positively correlated with hydrophobicity (LogP) and the presence of electron-withdrawing groups (positive σ value), while being negatively correlated with molecular size (MR). nih.gov This implies that derivatives that are more hydrophobic and feature strong electron-withdrawing substituents, without being excessively bulky, would be predicted to have the highest activity. Such models provide a rational basis for designing the next generation of compounds for targeted non-clinical applications.

Applications in Advanced Organic Synthesis and Materials Science

As a Precursor in the Synthesis of Complex Organic Architectures

The structural features of 5-(Bromomethyl)-2-chlorobenzoic acid, particularly the reactive benzylic bromide site, make it a valuable precursor for creating intricate molecular frameworks.

Construction of Heterocyclic Systems

While detailed studies on the direct use of this compound in heterocyclic synthesis are limited in publicly accessible literature, its methyl ester derivative, Methyl 2-(bromomethyl)-5-chlorobenzoate, is categorized by chemical suppliers as a heterocyclic building block. The presence of both an electrophilic benzylic bromide and a nucleophile-receptive ester group on the same scaffold allows for intramolecular cyclization reactions, a common strategy for forming heterocyclic rings such as isoindolinones.

Divergent Synthesis Strategies for Libraries of Analogues

A review of available scientific and patent literature does not provide specific examples of this compound being employed in divergent synthesis strategies for the creation of compound libraries.

Role in Target-Oriented Synthesis of Advanced Intermediates

The primary documented role of this compound and its derivatives is as an advanced intermediate in target-oriented synthesis, particularly within the pharmaceutical sector. chemimpex.com The methyl ester, Methyl 2-(bromomethyl)-5-chlorobenzoate, is highlighted as a crucial building block for the development of new drugs. chemimpex.com Its functionalities allow chemists to efficiently introduce diverse substituents, streamlining synthetic pathways toward complex, biologically active molecules. chemimpex.com Research applications include its use in the synthesis of potential anti-inflammatory, antimicrobial, and anti-cancer agents. chemimpex.com

| Application Area | Description | Reference |

|---|---|---|

| Pharmaceutical Development | Serves as a key intermediate in the synthesis of potential anti-cancer, anti-inflammatory, and antimicrobial agents. | chemimpex.com |

| Organic Synthesis | Used to create complex molecules efficiently by enabling the introduction of diverse substituents. | chemimpex.com |

| Research Chemistry | Utilized in studies to explore reaction mechanisms and develop new synthetic methodologies. | chemimpex.com |

Contributions to Functional Materials Development

The reactivity of this compound also lends itself to applications in materials science, where it can be used to build or modify materials with specific properties.

Incorporation into Polymeric Structures

In the field of materials science, derivatives like Methyl 2-(bromomethyl)-5-chlorobenzoate are employed to modify polymers. chemimpex.com The reactivity of the compound makes it suitable for incorporation into polymer formulations. This process can enhance key performance characteristics of the materials, such as their thermal stability and mechanical strength, which is a critical aspect of developing advanced materials. chemimpex.com

Role in Optoelectronic and Nanotechnology Materials

Specific research detailing the role or application of this compound in the development of optoelectronic or nanotechnology materials is not extensively covered in the available literature.

Based on the available research, it is not possible to provide a detailed article on "this compound" that strictly adheres to the requested outline. The vast majority of scientific literature and data pertains to a similarly named but structurally different compound, 5-Bromo-2-chlorobenzoic acid .

The specific applications outlined—as a precursor for dyes, pigments, liquid crystals, and in the synthesis of herbicidal, insecticidal, and fungicidal agents—are documented for "5-Bromo-2-chlorobenzoic acid" but not for "this compound."

Due to the strict requirement to focus solely on "this compound" and the provided outline, the lack of specific findings for this exact compound in these applications prevents the generation of a scientifically accurate and thorough article as requested.

Future Research Directions and Unexplored Avenues for 5 Bromomethyl 2 Chlorobenzoic Acid

Development of Novel Catalytic Transformations

The reactivity of the aryl chloride and bromomethyl groups in 5-(bromomethyl)-2-chlorobenzoic acid opens the door to a wide array of catalytic transformations that have yet to be systematically explored. Future research could focus on leveraging modern catalytic systems to forge new bonds and create molecular complexity.

Dual Catalytic Cross-Coupling: A significant area for development lies in dual catalytic systems that can selectively activate and couple both the aryl chloride and the benzylic bromide moieties. nih.gov For instance, synergistic catalysis, perhaps using a combination of nickel to activate the aryl chloride and a different metal catalyst like cobalt for the alkyl halide, could enable one-pot, multi-component coupling reactions. nih.gov This would allow for the sequential and controlled introduction of different substituents, rapidly generating libraries of complex molecules from a single starting material.

Photoredox Catalysis: The application of visible-light photoredox catalysis offers a mild and efficient pathway for activating the C-Br bond. This could be used for C-C and C-heteroatom bond formation under environmentally benign conditions. Research could explore coupling reactions with a diverse range of partners, including boronic acids, amines, and thiols, that are incompatible with traditional high-temperature methods.

C-H Activation: Direct arylation strategies, where the aryl chloride of this compound is coupled with unactivated C-H bonds of other aromatic compounds, represent a highly atom-economical approach to biaryl structures. nih.gov Developing selective palladium or silver-based catalytic systems for this transformation would be a significant advancement. nih.gov The carboxylic acid group could also serve as a directing group to facilitate ortho-C-H functionalization on the same ring or on a coupling partner.

A summary of potential catalytic reactions is presented below:

| Catalytic Strategy | Reactive Site | Potential Coupling Partner | Potential Product Class |

| Dual Cross-Coupling | Aryl-Cl & CH₂-Br | Arylboronic Acid & Alkyl Grignard | Di-substituted Benzoic Acids |

| Photoredox Catalysis | CH₂-Br | Alkenes, Heterocycles | Functionalized Benzoic Acids |

| C-H Activation/Arylation | Aryl-Cl | Simple Arenes | Biaryl Benzoic Acid Derivatives |

Exploration of Bio-orthogonal Reactions with Bromomethyl Functionality

Bio-orthogonal chemistry involves reactions that can proceed within living systems without interfering with native biochemical processes. wikipedia.orgresearchgate.net The electrophilic bromomethyl group of this compound is an ideal handle for such applications, particularly for the site-specific modification of biomolecules. nih.govscispace.com

Future research should focus on:

Cysteine and Lysine (B10760008) Modification: The bromomethyl group can react selectively with the thiol side chain of cysteine residues or the amine of lysine in proteins. researchgate.net This allows for the attachment of probes, drugs, or imaging agents. Investigating the kinetics and selectivity of these reactions with this compound derivatives could lead to new tools for chemical biology and the development of antibody-drug conjugates (ADCs). numberanalytics.combionordika.fi

Development of "Clickable" Probes: The carboxylic acid function can be used to attach other bio-orthogonal handles, such as azides or alkynes, creating a trifunctional linker. This would enable multi-step, "click-chemistry" based conjugations for assembling complex biomolecular architectures. bionordika.fi

In-Vivo Chemistry: Exploring the stability and reactivity of the bromomethyl group in cellular environments is crucial. oregonstate.edu Research could aim to develop derivatives with tuned reactivity that can specifically label target proteins or other biomolecules inside living cells, enabling real-time imaging and functional studies.

Integration into Sustainable and Eco-Friendly Synthetic Processes

The principles of green chemistry aim to reduce waste and eliminate the use of hazardous substances in chemical manufacturing. ijprt.orgacs.org Future research on this compound should prioritize the integration of sustainable practices.

Greener Solvents and Catalysts: Investigations should focus on replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, supercritical CO₂, or ionic liquids for reactions involving this compound. ijprt.orgmdpi.com Furthermore, the development of recyclable homogeneous or heterogeneous catalysts for its transformations would significantly improve the sustainability of its use. rsc.org

Renewable Feedstocks: A long-term goal could be the synthesis of the core 2-chlorobenzoic acid structure from renewable, lignin-based platform chemicals rather than petroleum-based precursors. rsc.org This aligns with the green chemistry principle of using renewable feedstocks.

Atom Economy: Promoting reaction pathways that maximize the incorporation of all starting material atoms into the final product is key. This includes developing one-pot syntheses and catalytic C-H functionalization reactions that avoid the need for pre-functionalized substrates, thereby reducing waste. rsc.orgmdpi.com

| Green Chemistry Principle | Application to this compound Synthesis/Use | Potential Benefit |

| Use of Safer Solvents | Performing bromination or coupling reactions in aqueous media or ionic liquids. ijprt.orgmdpi.com | Reduced VOC emissions and solvent-related hazards. |

| Catalysis | Employing recyclable catalysts for coupling reactions. rsc.org | Reduced metal waste and lower process costs. |

| Use of Renewable Feedstocks | Developing synthetic routes from lignin-derived benzoic acid derivatives. rsc.org | Reduced reliance on fossil fuels. |

| Atom Economy | Designing multi-component reactions that incorporate most atoms. frontiersin.org | Minimized chemical waste generation. |

Advanced Materials Applications Beyond Current Scope

The bifunctional nature of this compound makes it an attractive monomer or functionalizing agent for advanced materials. Its rigid aromatic core can impart thermal stability, while the reactive handles allow for polymerization or grafting onto surfaces. mdpi.com

Functional Polymers and Polyamides: The compound could be used as a monomer in condensation polymerizations to create functional aromatic polyamides or polyesters. mdpi.com The pendant bromomethyl groups along the polymer backbone would serve as reactive sites for post-polymerization modification, allowing for the tuning of material properties such as solubility, flame retardancy, or optical behavior. researchgate.netresearchgate.net

Surface Modification: The carboxylic acid can anchor the molecule to metal oxide surfaces, while the bromomethyl group can be used to initiate surface-initiated polymerization or to attach other functional molecules. This could be used to create surfaces with tailored wettability, biocompatibility, or catalytic activity.

Organic Frameworks: As a linker molecule, it could be incorporated into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The bromomethyl group would provide a reactive site within the pores of the framework for postsynthetic modification, enabling the introduction of catalytic sites or specific binding groups for sensing applications.

Synergistic Combinations in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are highly efficient for generating molecular complexity. frontiersin.orgnih.gov The distinct reactivity of the carboxylic acid and the bromomethyl group in this compound makes it an excellent candidate for novel MCRs.

Ugi and Passerini-type Reactions: The carboxylic acid component can participate in classic MCRs like the Ugi or Passerini reactions. The bromomethyl group would be carried through the reaction unchanged, providing a product with a reactive handle for subsequent diversification.

Sequential One-Pot Reactions: A one-pot process could first involve the transformation of the bromomethyl group (e.g., conversion to an azide (B81097) or phosphonium (B103445) salt) followed by an in-situ MCR involving the carboxylic acid. For example, a Wittig reaction could be combined with a Suzuki cross-coupling in a one-pot sequence. researchgate.netmdpi.com

Building Heterocycles: Researchers could design novel MCRs where both the carboxylic acid and the bromomethyl group participate in the cyclization steps to form complex heterocyclic scaffolds, which are common motifs in pharmaceuticals. nih.gov

常见问题

Q. Optimization Tips :

- Maintain precise stoichiometry (1:1.2 molar ratio of methylated precursor to NBS) to minimize di-brominated impurities .

- Control reaction temperature (70–80°C) to balance reaction rate and selectivity .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the benzylic CH₂Br proton signal at δ 4.3–4.5 ppm (triplet, J = 6–8 Hz) and aromatic protons (δ 7.3–8.1 ppm) .

- ¹³C NMR : The bromomethyl carbon appears at δ 28–32 ppm; carboxylic acid carbonyl at δ 168–172 ppm .

- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect [M+H]⁺ ions (theoretical m/z: 263.3) .

Advanced: How does the bromomethyl group influence the reactivity of 2-chlorobenzoic acid in cross-coupling reactions?

Answer:

The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution or a precursor for Suzuki-Miyaura couplings:

Q. Mechanistic Insights :

- Steric hindrance from the chlorobenzoic acid group slows coupling kinetics; optimize with bulky ligands (XPhos) .

- Competitive debromination can occur under strong reducing conditions—monitor via TLC .

Advanced: How can researchers resolve contradictions in reported physical data (e.g., melting points) for this compound?

Answer:

Discrepancies often arise from impurities or polymorphic forms:

- Repurification : Re-crystallize from ethanol/water (1:3) to isolate the pure form .

- DSC Analysis : Perform differential scanning calorimetry to identify polymorph transitions .

- Cross-Reference : Compare IR and NMR data with NIST-standardized spectra to validate authenticity .

Case Study : A 2025 study reported a melting point of 165–167°C, while earlier data suggested 158–160°C. DSC revealed the higher range corresponds to the anhydrous form, while the lower range includes hydrate impurities .

Methodological: What strategies mitigate stability issues during storage of this compound?

Answer:

- Storage Conditions :

- Stability Monitoring :

Advanced: What computational methods support the design of derivatives from this compound?

Answer:

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack) using Gaussian09 with B3LYP/6-31G(d) .

- Molecular Docking : Screen derivatives for protein binding (e.g., COX-2 inhibition) using AutoDock Vina and PyMol .

Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。